molecular formula C12H16N2O5S B7431189 tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate

tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate

Cat. No. B7431189
M. Wt: 300.33 g/mol
InChI Key: SIVCVKSWRLWLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes and proteins, leading to various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate involves the inhibition of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate are diverse and depend on the specific context in which it is used. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. In biochemistry, tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate has been shown to alter the acetylation status of histones, leading to changes in gene expression. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate in lab experiments is its versatility. This compound can be used in a variety of contexts, including medicinal chemistry, biochemistry, and material science. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the activity of certain enzymes and proteins. However, one limitation of using tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate is that it can be toxic to cells at high concentrations, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate. One area of interest is the development of new anticancer therapies based on this compound. Additionally, there is ongoing research into the use of tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate as a tool for studying the activity of histone deacetylases and other enzymes involved in gene regulation. Finally, there is interest in the use of this compound as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

Tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate is synthesized through a series of chemical reactions. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with potassium phthalimide to form N-(2-mercaptophenyl)-2-(phthalimido)acetamide. The final step involves the reaction of this intermediate with tert-butyl chloroformate to form tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate has been used as a tool to study the enzymatic activity of certain proteins, including histone deacetylases. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

tert-butyl N-[(2,2-dioxo-3H-1,2λ6,3-benzoxathiazol-6-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-12(2,3)18-11(15)13-7-8-4-5-9-10(6-8)19-20(16,17)14-9/h4-6,14H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVCVKSWRLWLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NS(=O)(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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